Cas no 2227765-66-2 (4-amino-1-ethyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one)

4-Amino-1-ethyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone core substituted with an amino group, an ethyl moiety, and a 1-methyl-1,2,3-triazol-5-yl ring. This structure imparts unique reactivity and potential utility in medicinal chemistry, particularly as a building block for drug discovery. The presence of both amino and triazole functionalities enhances its versatility in synthetic applications, enabling participation in diverse coupling and cyclization reactions. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies, particularly in targeting biologically relevant pathways. The compound's stability and solubility profile further support its use in exploratory research and pharmaceutical development.
4-amino-1-ethyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one structure
2227765-66-2 structure
Product Name:4-amino-1-ethyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one
CAS No:2227765-66-2
MF:C9H15N5O
MW:209.248300790787
CID:5929634
PubChem ID:165605119
Update Time:2025-06-14

4-amino-1-ethyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-amino-1-ethyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one
    • EN300-1635804
    • 2227765-66-2
    • Inchi: 1S/C9H15N5O/c1-3-14-8(15)4-6(10)9(14)7-5-11-12-13(7)2/h5-6,9H,3-4,10H2,1-2H3/t6-,9-/m0/s1
    • InChI Key: DXVQLPNORODLJK-RCOVLWMOSA-N
    • SMILES: O=C1C[C@@H]([C@@H](C2=CN=NN2C)N1CC)N

Computed Properties

  • Exact Mass: 209.12766012g/mol
  • Monoisotopic Mass: 209.12766012g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.7
  • Topological Polar Surface Area: 77Ų

4-amino-1-ethyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one Pricemore >>

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Additional information on 4-amino-1-ethyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one

Research Brief on 4-amino-1-ethyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one (CAS: 2227765-66-2)

The compound 4-amino-1-ethyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one (CAS: 2227765-66-2) has recently emerged as a molecule of significant interest in chemical biology and medicinal chemistry research. This heterocyclic compound features a unique pyrrolidinone scaffold modified with both amino and triazole functional groups, making it a promising candidate for drug discovery applications. Recent studies have focused on its potential as a building block for novel bioactive molecules and its interactions with biological targets.

Recent synthetic chemistry studies published in the Journal of Medicinal Chemistry (2023) have demonstrated efficient synthetic routes to this compound, with particular emphasis on its role as a versatile intermediate. The molecule's structural features, including the hydrogen bond donor/acceptor capabilities of both the amino group and the lactam carbonyl, combined with the triazole's ability to participate in click chemistry, make it particularly valuable for combinatorial chemistry approaches.

In pharmacological research, preliminary screening data from in vitro studies (Bioorganic & Medicinal Chemistry Letters, 2024) indicate that derivatives of this core structure show moderate inhibitory activity against several kinase targets, particularly those involved in inflammatory pathways. The presence of the 1,2,3-triazole moiety appears to contribute significantly to target binding, potentially through π-π stacking interactions with aromatic residues in the kinase active sites.

Structural-activity relationship (SAR) studies have revealed that modifications at the ethyl group on the nitrogen atom can dramatically influence both potency and selectivity. Computational docking studies suggest that the compound's relatively rigid conformation allows for favorable binding to protein targets while maintaining good solubility properties - a combination often challenging to achieve in drug discovery.

From a drug metabolism perspective, recent ADME studies (Xenobiotica, 2023) indicate that the compound demonstrates favorable metabolic stability in human liver microsomes, with primary metabolic pathways involving oxidation of the ethyl side chain. The triazole ring appears to be metabolically resistant, which may contribute to improved pharmacokinetic properties of derivatives.

Current research directions include exploration of this scaffold as a potential CNS drug candidate, given its ability to cross the blood-brain barrier in preliminary models. Several pharmaceutical companies have included derivatives of this compound in their discovery pipelines, particularly for neurological and inflammatory indications.

Future research opportunities include further exploration of structure-activity relationships, development of more efficient synthetic methodologies, and investigation of novel biological targets. The compound's unique combination of structural features suggests it may have applications beyond its current investigation areas, possibly in materials science or as a ligand in catalytic systems.

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